6-sec-Butyl-2,3-dimethylpyrazine 1-oxide
Description
Properties
CAS No. |
143463-85-8 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
6-butan-2-yl-2,3-dimethyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)10-6-11-8(3)9(4)12(10)13/h6-7H,5H2,1-4H3 |
InChI Key |
VWTQSTABRMZWLE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
Canonical SMILES |
CCC(C)C1=CN=C(C(=[N+]1[O-])C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
The following table summarizes key structural and functional differences between 6-sec-butyl-2,3-dimethylpyrazine 1-oxide and related pyrazines:
Key Observations:
Functional Group Influence: The N-oxide group in this compound increases its polarity compared to non-oxidized analogs like 5-sec-butyl-2,3-dimethylpyrazine. This modification may enhance solubility in aqueous systems, making it more suitable for biological applications . Pyrazinone derivatives (e.g., 3,6-di-sec-butyl-2(1H)-pyrazinone) exhibit distinct bioactivity profiles but require further structural elucidation .
Aroma Contributions :
- 5-Ethyl-2,3-dimethylpyrazine is a critical odorant in roasted meats, with odor activity values (OAVs) exceeding 290 due to its low odor threshold (0.024 μg/kg) . In contrast, bulkier analogs like 5-butyl-2,3-dimethylpyrazine have higher thresholds and minimal aroma impact .
Antimicrobial Activity: Both 5-sec-butyl-2,3-dimethylpyrazine and its N-oxide derivative show promise in biocontrol, but the latter’s mechanism of action remains underexplored. Comparative studies with 3,6-di-sec-butyl-2(1H)-pyrazinone could clarify the role of oxygen-containing functional groups in bioactivity .
Preparation Methods
Oxidation of Pre-Formed Pyrazines
The most straightforward route to 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide involves the oxidation of its parent pyrazine, 6-sec-Butyl-2,3-dimethylpyrazine. Oxidation reactions using peracids (e.g., meta-chloroperbenzoic acid, mCPBA) or hydrogen peroxide in acetic acid are well-documented for converting pyrazines to their N-oxides. For example, Ghosh et al. demonstrated that pyrazine N-oxides form quantitatively when treated with 1.2 equivalents of mCPBA in dichloromethane at 0–25°C. Applying this to 6-sec-Butyl-2,3-dimethylpyrazine would likely yield the target compound, though regioselectivity must be confirmed via nuclear magnetic resonance (NMR).
Key Considerations :
-
Reagent Stoichiometry : Excess oxidizing agents may lead to over-oxidation or side reactions.
-
Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction control.
Direct Synthesis via Condensation and Oxidation
Condensation of α-Diketones and Diamines
The parent pyrazine, 6-sec-Butyl-2,3-dimethylpyrazine, can be synthesized through the condensation of 2,3-butanedione (a diketone) with a sec-butyl-substituted diamine. Patent CN105237485A outlines a method where ethidene diamine reacts with butanedione in ethanol under reflux to form 2,3-dimethylpyrazine. Adapting this, 1,2-diamine derivatives bearing a sec-butyl group could be condensed with 2,3-butanedione to introduce the desired substituents. Subsequent oxidation would yield the N-oxide.
Example Protocol :
-
Combine 2,3-butanedione (1.0 eq) and sec-butyl-1,2-diamine (1.0 eq) in 95% ethanol.
-
Cool to 0°C, add potassium hydroxide and metal oxide catalyst (e.g., ZnO).
-
Reflux for 18 hours, followed by extraction and distillation.
-
Oxidize the purified pyrazine with mCPBA (1.1 eq) in dichloromethane.
Yield Optimization :
-
Catalyst selection (e.g., ZnO vs. CuO) impacts dehydrogenation efficiency during condensation.
-
Oxidation yields typically exceed 85% when using fresh mCPBA.
Halogenation-Aromatization Strategies
Bromination Followed by Dehydrohalogenation
Thesis work by Zhang (2022) demonstrates that dihydropyrazine intermediates can be halogenated and aromatized to yield substituted pyrazines. For this compound, this approach would involve:
-
Synthesizing 5,6-dihydro-3-sec-butyl-2,3-dimethylpyrazine via diketone-diamine condensation.
-
Brominating the dihydropyrazine at position 5 or 6 using N-bromosuccinimide (NBS).
-
Eliminating HBr under basic conditions to form the aromatic pyrazine.
-
Oxidizing the pyrazine to the N-oxide.
Critical Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 2h | 72 |
| Aromatization | KOtBu, THF, 25°C, 1h | 68 |
| Oxidation | mCPBA, CH₂Cl₂, 0°C→25°C, 4h | 89 |
Analytical Validation and Challenges
Gas Chromatography-Mass Spectrometry (GC-MS)
As highlighted in methoxypyrazine analyses, GC-MS with polar columns (e.g., ZB-Wax) effectively resolves pyrazine derivatives. For this compound, retention times and fragmentation patterns must be calibrated against standards. Key ions include the molecular ion (m/z 196) and characteristic fragments from N-oxide cleavage (m/z 178, 150).
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR are critical for confirming regioselectivity. The N-oxide group deshields adjacent protons, causing distinct downfield shifts (e.g., H-2 and H-3 protons at δ 8.5–9.0 ppm).
Industrial Scalability and Environmental Impact
The CN105237485A patent emphasizes green synthesis through low-cost catalysts and ethanol solvent. Adapting this for this compound would require:
Q & A
Basic: What synthetic strategies are optimal for preparing 6-sec-Butyl-2,3-dimethylpyrazine 1-oxide?
Methodological Answer:
The synthesis typically involves pyrazine ring oxidation and alkylation. For the 1-oxide group, pyrazine derivatives can be oxidized using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled acidic conditions . For alkylation, sec-butyl groups are introduced via nucleophilic substitution or coupling reactions using catalysts like CDI (1,1'-carbonyldiimidazole) in pyridine/DCM, as demonstrated in analogous pyrazine syntheses . Optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:alkylating agent) and inert atmospheres to prevent side reactions.
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. To resolve these:
- Perform variable-temperature NMR to detect conformational changes .
- Compare experimental X-ray diffraction data (e.g., bond angles/planarity) with computational models (DFT-optimized geometries) .
- Cross-validate using high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify alkyl substituents and oxide group position. The deshielding of pyrazine protons (δ 8.5–9.5 ppm) confirms N-oxide formation .
- X-ray crystallography : Resolves stereochemistry and confirms the 1-oxide configuration via O–N bond length (typically ~1.32 Å) .
- Mass spectrometry : HRMS (ESI+) verifies molecular weight (e.g., [M+H] at m/z 209.12) and fragmentation patterns .
Advanced: How can mechanistic studies elucidate the reactivity of the 1-oxide group under varying pH/temperature?
Methodological Answer:
- Kinetic assays : Monitor degradation rates via HPLC under accelerated conditions (e.g., 40–80°C, pH 1–13) to identify stability thresholds .
- Isotopic labeling : Use O-labeled HO during synthesis to track oxygen transfer in the N-oxide group via MS .
- Computational modeling : DFT calculations predict electron density shifts at the N-oxide site, guiding hypotheses for nucleophilic/electrophilic behavior .
Advanced: What computational approaches predict the compound’s electronic properties and bioactivity?
Methodological Answer:
- DFT studies : Calculate HOMO/LUMO energies to assess redox potential and charge distribution at the N-oxide moiety .
- Molecular docking : Screen against protein targets (e.g., kinases) using PyRx or AutoDock Vina to hypothesize binding affinities .
- QSAR modeling : Correlate substituent effects (e.g., sec-butyl vs. methyl) with bioactivity data from analogous pyrazines .
Basic: What storage conditions minimize degradation of this compound?
Methodological Answer:
- Store under nitrogen at –20°C in amber vials to prevent oxidation and photodegradation .
- Use desiccants (e.g., silica gel) to mitigate hydrolysis of the N-oxide group .
- Regularly validate stability via TLC (ethyl acetate/hexane, 1:2) to detect decomposition .
Advanced: How to design assays for evaluating its biological activity in cancer or antimicrobial models?
Methodological Answer:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination at 48–72 hours .
- Antimicrobial screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Mechanistic follow-up : Perform Western blotting or qPCR to assess pathway modulation (e.g., apoptosis markers like caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
